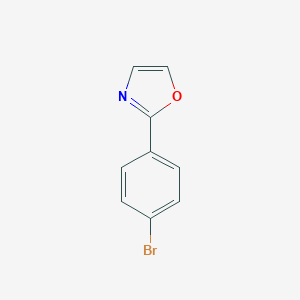

2-(4-Bromophenyl)oxazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPKDKRJQXERIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454315 | |

| Record name | 2-(4-bromophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176961-50-5 | |

| Record name | 2-(4-bromophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Bromophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its properties, outlines relevant experimental protocols for its synthesis and characterization, and explores its potential biological significance.

Core Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₆BrNO | - |

| Molecular Weight | 224.06 g/mol | - |

| CAS Number | 176961-50-5 | - |

| Appearance | Brown solid | Commercial supplier data |

| Purity | ≥ 95% (HPLC) | Commercial supplier data |

| Storage Conditions | 0-8°C | Commercial supplier data |

| Melting Point | Data not available | The related compound 2-(4-Bromophenyl)-4,5-dihydro-oxazole has a melting point of 100-104 °C. |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Expected to be soluble in common organic solvents like ethanol, DMF, and DMSO. |

| pKa | Data not available | The oxazole ring is weakly basic. |

| logP | Data not available | Predicted values may be obtained through computational models. |

Synthesis and Characterization

The synthesis of this compound can be achieved through various established methods for oxazole ring formation. Common strategies include the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, and the Van Leusen reaction. Another prevalent method involves the reaction of an appropriate α-haloketone with an amide. For instance, 2,4-disubstituted oxazoles can be synthesized by reacting α-haloketones with amides.[1]

Microwave-assisted synthesis has emerged as a modern and efficient technique for the preparation of oxazole derivatives, often leading to higher yields and shorter reaction times.[2] For example, 2-amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized under microwave irradiation from p-substituted 2-bromoacetophenones and urea in DMF.[2]

Experimental Protocol: A General Procedure for the Synthesis of 2-Aryl-oxazoles

The following is a generalized protocol for the synthesis of a 2-aryl-oxazole, which can be adapted for this compound. This procedure is based on the reaction of an aldehyde with an aminophenol, a common route to related benzoxazoles, and illustrates the general principles.[3]

Materials:

-

4-Bromobenzaldehyde (1.0 mmol)

-

2-Aminophenol (1.0 mmol)

-

Catalyst (e.g., NiFe₂O₄@SiO₂@aminoglucose, 0.05 g)[3]

-

Ethanol

-

n-Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 4-bromobenzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), and the catalyst (0.05 g) is stirred at room temperature under solvent-free conditions.[3]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:4) as the eluent.[3]

-

Upon completion, the reaction mixture is diluted with hot ethanol (10 mL).[3]

-

If a magnetic catalyst is used, it is separated using an external magnet and washed with hot distilled water and ethanol.[3]

-

The filtrate is cooled to room temperature to allow the crude product to precipitate.[3]

-

The crude product is collected by filtration and can be further purified by recrystallization from ethanol if necessary.[3]

Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Biological and Materials Science Significance

Oxazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The this compound scaffold serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for further functionalization, for example, through cross-coupling reactions like the Suzuki coupling.[2]

In the field of materials science, oxazole-containing compounds are explored for their electronic and photophysical properties. They have been incorporated into organic light-emitting diodes (OLEDs) and fluorescent probes.

Due to the lack of specific studies on the biological targets of this compound, a definitive signaling pathway diagram cannot be constructed at this time. However, based on the activities of other 2-phenyl-oxazole derivatives, potential interactions with pathways involved in cell proliferation and inflammation could be investigated. For instance, some triazole-linked 2-phenyl benzoxazole derivatives have been shown to induce apoptosis by targeting microRNAs.[5][6]

Experimental Workflows and Logical Relationships

To guide researchers, the following diagrams illustrate generalized workflows for the synthesis and characterization of oxazole derivatives.

Caption: A generalized workflow for the synthesis and purification of 2-aryloxazoles.

Caption: Logical workflow for the analytical characterization of a synthesized compound.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(4-Bromophenyl)oxazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Bromophenyl)oxazole, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound (CAS No: 176961-50-5) are confirmed through the following spectroscopic techniques. The data presented has been compiled from various analytical sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 2H | Ar-H (ortho to oxazole) |

| 7.65 | d | 2H | Ar-H (meta to oxazole) |

| 7.50 | s | 1H | Oxazole-H (C5) |

| 7.20 | s | 1H | Oxazole-H (C4) |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 161.5 | C=N (Oxazole C2) |

| 138.0 | Oxazole C5 |

| 132.0 | Ar-C (meta to oxazole) |

| 128.5 | Ar-C (ortho to oxazole) |

| 126.0 | Ar-C (ipso to oxazole) |

| 125.0 | C-Br |

| 124.0 | Oxazole C4 |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

The functional groups present in this compound are identified by their characteristic absorption bands in the infrared spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 1610 | Strong | C=N stretch (Oxazole ring) |

| 1550 | Strong | C=C stretch (Aromatic ring) |

| 1100 | Strong | C-O-C stretch (Oxazole ring) |

| 830 | Strong | C-H bend (para-disubstituted benzene) |

| 740 | Strong | C-Br stretch |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 223/225 | 100 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 195/197 | 40 | [M-CO]⁺ |

| 154 | 35 | [C₆H₄Br]⁺ |

| 116 | 20 | [M-Br-CO]⁺ |

| 76 | 30 | [C₆H₄]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Infrared Spectroscopy Protocol

Sample Preparation: A small amount of this compound was ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

Data Acquisition: Mass spectra were obtained using an electron ionization (EI) source with an ionization energy of 70 eV. The fragments were analyzed using a quadrupole mass analyzer.

Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data follows a logical workflow to ensure accurate structural elucidation.

This guide serves as a foundational resource for researchers working with this compound, providing essential data for its identification, characterization, and application in further scientific endeavors.

A Technical Guide to the Synthesis and Characterization of Novel 2-(4-Bromophenyl)oxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of novel 2-(4-Bromophenyl)oxazole derivatives. The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its derivatives highly valuable in medicinal chemistry and drug discovery.[1][2] The incorporation of a 4-bromophenyl group at the 2-position offers a strategic handle for further functionalization, such as through cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][3]

Synthetic Strategies for this compound Derivatives

The construction of the oxazole ring can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the oxazole core.

Common Synthetic Routes:

-

Robinson-Gabriel Synthesis: This foundational method involves the cyclodehydration of α-acylamino ketones, typically catalyzed by strong acids like sulfuric acid. For the synthesis of this compound derivatives, the precursor would be an N-acylamino ketone derived from 4-bromobenzoyl chloride.[1][4]

-

Van Leusen Oxazole Synthesis: A versatile and mild approach that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde (in this case, 4-bromobenzaldehyde) to form the oxazole ring.[4][5]

-

Bredereck Reaction: This method involves the reaction of α-haloketones with amides to yield 2,4-disubstituted oxazoles.[5]

-

Modern Synthetic Methods: To improve efficiency and yield, modern techniques are often employed. Microwave-assisted synthesis, for instance, can significantly accelerate reaction times for the formation of the oxazole ring.[5] Palladium and copper-catalyzed reactions are also used for both the core synthesis and subsequent derivatization.[5]

A general workflow for the synthesis of these derivatives is outlined below.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

This section provides a detailed experimental protocol for a representative synthesis. The following is a generalized procedure for the Robinson-Gabriel synthesis, which can be adapted for specific target derivatives.

Protocol: Synthesis of a 2,5-disubstituted-4-methyloxazole via Robinson-Gabriel Cyclization [4]

-

Preparation of the α-Acylamino Ketone Intermediate:

-

Dissolve the starting α-amino ketone hydrochloride (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).

-

Add a base, for example, triethylamine (1.2 mmol), to neutralize the hydrochloride salt.

-

To this mixture, add 4-bromobenzoyl chloride (1.1 mmol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.

-

-

Cyclodehydration to Form the Oxazole Ring:

-

Dissolve the crude α-acylamino ketone from the previous step in an appropriate solvent like dichloromethane (10 mL).

-

Carefully add a dehydrating agent, such as concentrated sulfuric acid (0.5 mL) or phosphorus oxychloride, dropwise to the stirred solution at 0 °C.[4]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.[4]

-

-

Workup and Purification:

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (20 mL).

-

Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with water (15 mL) and brine (15 mL), and dry over anhydrous Na₂SO₄.[4]

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to yield the pure this compound derivative.[4]

-

Characterization of Derivatives

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. The following workflow illustrates the standard characterization process.

Caption: Standard workflow for the characterization of synthesized compounds.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Aromatic protons of the bromophenyl group typically appear as doublets in the δ 7.3-7.7 ppm range. Protons on the oxazole ring and any other substituents will have characteristic chemical shifts.[6]

-

¹³C NMR: Shows the chemical environment of carbon atoms. The carbon atoms of the oxazole ring typically resonate in the δ 125-165 ppm region.[6]

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The presence of bromine is easily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: Identifies functional groups. Key absorbances include C=N stretching (around 1515-1585 cm⁻¹), C=C stretching (around 1618 cm⁻¹), and C-H aromatic stretching (around 3015-3040 cm⁻¹).[7][8]

-

Melting Point (m.p.): A sharp melting point range for a crystalline solid is a good indicator of purity.

Data Presentation

The following tables summarize typical characterization data for representative this compound derivatives.

Table 1: Physicochemical Properties

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| A | C₁₃H₈BrNO | 274.11 | White crystals | 226–227[7] |

| B | C₁₀H₈BrNO | 238.08 | Yellow oil | N/A[6] |

| C | C₉H₆BrNO | 224.06 | Solid | N/A |

Note: Data for compounds B and C are hypothetical examples based on typical characteristics of similar structures found in the literature for illustrative purposes.

Table 2: Spectroscopic Data

| Cmpd. | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Peaks (cm⁻¹) | MS (m/z) [M+H]⁺ |

| A | 7.29-7.67 (m, Ar-H), 5.25 (s, 2H, N-CH₂), 3.75 (s, 3H, OCH₃)[7] | 169.7, 161.3, 150.7, 149.4, 137.0, 133.8, 131.9, 131.4, 130.6, 130.2, 129.6, 128.3, 118.0, 117.7, 114.6, 110.6, 69.2, 55.8, 50.1, 48.5[7] | 3040 (Ar C-H), 2883 (Aliph. C-H), 1580 (C=N)[7] | 275.0055 |

| B | 7.51-7.66 (m, 4H, Ar-H), 4.83 (s, 1H), 2.52 (s, 3H, CH₃)[6] | 166.8, 160.5, 147.3, 134.7, 129.1, 128.2, 127.6, 126.4, 50.8, 14.0, 13.9[6] | 2985 (Ar C-H), 1737 (C=O), 1580 (C=N)[6] | 238.9813 |

| C | 7.4-7.8 (m, Ar-H), 7.1 (s, 1H, Oxazole-H) | 161.0, 151.5, 132.0, 129.5, 127.0, 125.0 | 3050 (Ar C-H), 1590 (C=N), 1070 (C-O-C) | 224.9656 |

Note: Data for compound A is adapted from a related bromophenyl-containing triazole derivative for illustrative purposes.[7] Data for compound B is adapted from a related chlorophenyl-containing oxazole derivative.[6] Data for compound C is hypothetical.

Biological Relevance

Oxazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Various studies have reported that compounds containing the oxazole nucleus exhibit properties including:

The synthesis of novel this compound derivatives provides a platform for developing new therapeutic agents with potentially enhanced efficacy and novel mechanisms of action.

References

- 1. 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | 22091-49-2 | Benchchem [benchchem.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. iajps.com [iajps.com]

- 10. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Screening of Brominated Phenyl Oxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of brominated phenyl oxazole compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. These compounds are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document details the experimental protocols for key biological assays, presents quantitative data from various studies, and visualizes relevant biological pathways and experimental workflows.

Core Biological Activities and Screening

Brominated phenyl oxazole derivatives have been investigated for a range of biological activities. The primary areas of screening include cytotoxicity against cancer cell lines, antimicrobial effects on bacteria and fungi, and inhibition of specific enzymes.

Cytotoxicity and Anticancer Activity

The cytotoxic potential of brominated phenyl oxazole compounds is a key area of investigation for anticancer drug discovery. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Antimicrobial Activity

The increasing prevalence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Brominated phenyl oxazoles and related structures like oxadiazoles have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Enzyme Inhibition

Specific enzyme inhibition is a targeted approach in drug development. Phenyl-substituted oxazole derivatives have been explored as inhibitors of enzymes such as phosphodiesterase type 4 (PDE4), which is relevant in inflammatory diseases.

Quantitative Biological Data

The biological activity of brominated phenyl oxazole derivatives is quantified using various metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibition and cytotoxicity, and the minimum inhibitory concentration (MIC) or zone of inhibition for antimicrobial activity.

Table 1: Cytotoxicity of Brominated Phenyl Oxazole and Related Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 2-phenyl-oxazole-4-carboxamide | DLD-1 (human colorectal) | EC₅₀ | 270 nM | [1] |

| 2-phenyl-oxazole-4-carboxamide | DLD-1 (human colorectal) | GI₅₀ | 229 nM | [1] |

| Substituted oxazole derivatives | KB | IC₅₀ | 0.82 µM | [2] |

| Substituted oxazole derivatives | A498 | IC₅₀ | 3.0 µM | [2] |

| 2-phenylbenzoxazole fluorosulfate (BOSo) | MCF-7 (breast carcinoma) | Significant cytotoxicity | Not specified | [3] |

Table 2: Antimicrobial Activity of Brominated Phenyl Oxazole and Related Derivatives

| Compound Class | Microbial Strain | Activity Metric | Value | Reference |

| Benzoxazole derivative 47 | Pseudomonas aeruginosa (Gram-negative) | MIC | 0.25 µg/mL | [4] |

| Benzoxazole derivative 47 | Enterococcus faecalis (Gram-positive) | MIC | 0.5 µg/mL | [4] |

| Benzoxazole derivative 29 | Enterococcus faecalis (Gram-positive) | MIC | 8 µg/mL | [4] |

| 1,3-oxazole with phenyl at 5-position | Candida albicans | Growth inhibition | 8 mm zone | [5] |

| 2,5-diphenyloxazole | Mycobacterium tuberculosis H37Rv | MIC | 31.25 µg/mL | [2] |

| 2-(3´-pyridyl)-5-phenyloxazole | Mycobacterium tuberculosis H37Rv | MIC | 31.25 µg/mL | [2] |

Table 3: Enzyme Inhibition by Phenyl Oxazole Derivatives

| Compound Class | Enzyme | Activity Metric | Value | Reference |

| 5-phenyl-2-furan/4-phenyl-2-oxazole derivative (Compound 5j) | PDE4 | IC₅₀ | 1.4 µM | [6] |

| Rolipram (reference) | PDE4 | IC₅₀ | 2.0 µM | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the biological screening of novel compounds. The following sections provide methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231, PANC-1) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add the compounds to the wells at various final concentrations (e.g., 10, 25, 50, and 100 µM).

-

Incubation: Incubate the cells with the compounds for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following treatment, add MTT solution (e.g., 100 µ g/well , dissolved in medium) to each well.

-

Formazan Formation: Incubate the plates for an additional 3 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay: PDE4 Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against phosphodiesterase 4 (PDE4).

Protocol:

-

Reagents and Buffers: Prepare an assay buffer (e.g., Tris-HCl buffer with MgCl₂) and solutions of the PDE4 enzyme, the substrate (cAMP), and the test compounds.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the PDE4 enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubate for a further period (e.g., 30 minutes) at the same temperature.

-

Stop the reaction by adding a stop solution (e.g., by boiling or adding a specific inhibitor).

-

-

Detection: The product of the reaction, AMP, is converted to adenosine by a nucleotide phosphatase (e.g., snake venom). The amount of adenosine can be quantified using various methods, such as HPLC or a colorimetric assay involving adenosine deaminase.

-

Data Analysis: Determine the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms. The following are representations created using the DOT language.

References

- 1. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazole Scaffold: A Technical Guide to the Discovery of Novel Bioactive Agents

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties facilitate diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[2] This technical guide provides a comprehensive overview of the discovery of new bioactive oxazole scaffolds, detailing synthetic strategies, quantitative biological data, mechanisms of action, and key experimental protocols.

Synthetic Strategies for Oxazole Scaffolds

The construction of the oxazole core is achievable through several classic and modern synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis

One of the most fundamental methods for oxazole synthesis is the Robinson-Gabriel reaction, which involves the cyclodehydration of a 2-acylamino-ketone.[3][4] This method is particularly useful for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diaryloxazole [4]

-

Starting Material: Begin with a 2-acylamino-ketone. This precursor can be synthesized via the Dakin-West reaction from an amino acid.[3]

-

Cyclodehydration: Dissolve the 2-acylamino-ketone in a suitable solvent such as acetic anhydride or dimethylformamide.

-

Catalyst Addition: Add a cyclodehydrating agent. Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid.[3][4][5]

-

Reaction Condition: Heat the reaction mixture, typically at temperatures ranging from 90°C to reflux, for 30 minutes to several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3][5]

-

Work-up and Purification: Upon completion, cool the mixture and pour it into ice water to precipitate the crude product. Filter the solid, wash with water and a neutralizing agent like sodium bicarbonate solution.

-

Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure oxazole derivative.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a highly versatile and popular method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6][7] This reaction is known for its operational simplicity and broad substrate scope, allowing the synthesis of 5-substituted oxazoles.[8]

Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Aryl Oxazole [9][10]

-

Reactant Mixture: In a 50 mL round-bottom flask suitable for microwave synthesis, combine the aryl aldehyde (1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv), and isopropanol (10 mL).

-

Base Addition: Add potassium phosphate (K₃PO₄) (2.0 equiv) to the mixture.

-

Microwave Irradiation: Place the open vessel in a microwave reactor and irradiate the mixture at 65°C (350 W) for approximately 8 minutes.[9]

-

Monitoring: Monitor the completion of the reaction using TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure.

-

Extraction: Dilute the crude product with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with water (10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 5-aryl oxazole.[9]

The Pharmacological Landscape of Bioactive Oxazoles

Oxazole derivatives exhibit a remarkable range of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.[2] The specific activity is highly dependent on the substitution pattern around the oxazole core.

Anticancer Activity

Oxazoles are a promising class of anticancer agents, with many derivatives showing potent cytotoxicity against a wide array of human tumor cell lines, including multidrug-resistant strains.[11][12] Their mechanisms often involve the disruption of critical cellular processes like cell division and signaling.[13][14]

| Compound Class | Target Cell Line(s) | Activity Metric | Value | Reference |

| 1,3-Oxazole Sulfonamide (Compound 16 ) | Leukemia (MOLT-4/LX1) | GI₅₀ | 0.029 µM | [15][16] |

| 1,3-Oxazole Sulfonamide (Compound 22 ) | Leukemia (CCRF-CEM) | GI₅₀ | 0.015 µM | [15] |

| 1,3-Oxazole Sulfonamide (1-Naphthyl analog) | Leukemia (Average) | GI₅₀ | 44.7 nM | [16] |

| Disubstituted[13][17]Oxazole (Compound 15a ) | Ovarian Cancer (A2780) | IC₅₀ | 0.009 µM | [17] |

| 2,5-Disubstituted[13][17]Oxazole (Compound 20e ) | Colon Cancer (HCT-116) | IC₅₀ | 0.01 µM | [17] |

| Oxo-heterocyclic naphthalimide (Compound 70 ) | Human Lung Adenocarcinoma (A549) | IC₅₀ | 0.19 µM | [12] |

Table 1: Representative Anticancer Activity of Oxazole Derivatives. GI₅₀ is the concentration for 50% growth inhibition; IC₅₀ is the half-maximal inhibitory concentration.

Antimicrobial Activity

The oxazole scaffold is present in numerous natural and synthetic compounds with significant antibacterial and antifungal properties.[18] They represent a valuable starting point for the development of new anti-infective agents.

| Compound Class/Name | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| Almazole D (R-enantiomer) | Mycobacterium tuberculosis | MIC | 12.5 µM | [18] |

| Naphthoxazole Derivative | M. tuberculosis H37Rv | MIC | 1.56 | [12] |

| Benzo[d]oxazole Derivative | Candida albicans | MIC | 0.25 | [12] |

| Oxazole Derivative | Staphylococcus aureus | MIC | 3.12 | [12] |

| Oxazole Derivative | Escherichia coli | MIC | 6.25 | [12] |

Table 2: Representative Antimicrobial Activity of Oxazole Derivatives. MIC is the Minimum Inhibitory Concentration.

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms by which oxazole derivatives exert their biological effects is crucial for rational drug design. Key mechanisms include the inhibition of tubulin polymerization and the modulation of critical enzyme activities, such as protein kinases.

A generalized workflow for the discovery and evaluation of bioactive oxazole derivatives is depicted below.

Tubulin Polymerization Inhibition

A significant number of anticancer oxazoles function as antimitotic agents by disrupting microtubule dynamics.[2][13] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately triggering apoptosis (programmed cell death).[2][17]

Protein Kinase Inhibition

Dysregulation of protein kinase signaling is a hallmark of cancer.[19] Certain oxazole derivatives have been developed as potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and kinases within the PI3K/Akt/mTOR pathway.[19][20] By blocking the phosphorylation activity of these enzymes, oxazoles can halt the downstream signaling cascades that promote tumor cell proliferation, survival, and angiogenesis.[21]

Key Experimental Protocols for Biological Evaluation

Standardized assays are essential for determining the bioactivity of newly synthesized oxazole compounds and for comparing their potency.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.[22]

Protocol: Cytotoxicity Evaluation using MTT Assay [23]

-

Cell Seeding: Seed cancer cells (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazole test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include untreated and vehicle controls. Incubate for another 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Following the treatment period, add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ or GI₅₀ value.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[24][25]

Protocol: MIC Determination by Broth Microdilution [25][26]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the oxazole test compound in a suitable solvent. Create a series of two-fold dilutions of the compound in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[26] Typically, 100 µL of broth is added to each well, and then 100 µL of the drug solution is serially diluted across the plate.

-

Inoculum Preparation: Select several colonies of the test bacterium from a fresh (18-24 hour) agar plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[25]

-

Inoculation: Within 15-30 minutes of preparation, inoculate each well of the microtiter plate with the prepared bacterial suspension (typically 5-10 µL, depending on the method, to reach the final concentration).[26] Leave a well with no bacteria as a sterility control and a well with bacteria but no drug as a positive growth control.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Result Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the oxazole compound at which there is no visible turbidity or growth.[24]

Conclusion and Future Outlook

The oxazole scaffold remains a highly valuable and versatile platform in the ongoing search for novel therapeutic agents.[1] Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry.[27][28] The diverse pharmacological activities, particularly in oncology and infectious diseases, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs.[11][13] Future efforts will likely focus on leveraging green synthetic methodologies, exploring novel substitution patterns to enhance potency and selectivity, and applying advanced computational tools to predict bioactivity and guide the discovery of the next generation of oxazole therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. iris.unipa.it [iris.unipa.it]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. benchchem.com [benchchem.com]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. taylorfrancis.com [taylorfrancis.com]

- 28. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms | MDPI [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Analysis of 2-Aryl-Oxazole Compounds

The 2-aryl-oxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] The precise three-dimensional structure of these compounds is paramount for understanding their structure-activity relationships (SAR), designing novel therapeutic agents, and predicting their physicochemical properties.[5] This guide provides a comprehensive overview of the structural analysis of 2-aryl-oxazole compounds, detailing common synthetic routes, advanced analytical techniques, and relevant biological pathways.

Synthesis of 2-Aryl-Oxazole Derivatives

The synthesis of the oxazole ring can be accomplished through various methods, with the van Leusen oxazole synthesis being a prominent example.[6] A highly efficient and modern approach involves the microwave-assisted [3+2] cycloaddition reaction between substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[7][8] This method is valued for its high yields, simple experimental procedure, and the use of readily available starting materials.[7]

Logical Workflow for Synthesis and Characterization

The process of developing and validating a new 2-aryl-oxazole compound follows a logical progression from initial synthesis to comprehensive structural and functional analysis.

Structural Elucidation Techniques

The definitive confirmation of a 2-aryl-oxazole's molecular structure relies on a combination of spectroscopic and crystallographic methods.

Spectroscopic Analysis

Spectroscopic techniques provide crucial information about the molecular framework, functional groups, and connectivity of atoms. The chemical structure of newly synthesized compounds is commonly elucidated by FT-IR, NMR, and mass spectrometry.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of protons. Aromatic protons on the 2-aryl substituent typically appear as multiplets in the δ 7.0-8.5 ppm range. The characteristic proton on the oxazole ring (at C5, if unsubstituted) is also found in this aromatic region. Protons of alkyl or other substituents will appear in their respective expected regions.[11]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atoms of the oxazole ring have characteristic chemical shifts; for instance, in a series of 4-arylsulfonyl-1,3-oxazoles, C2, C4, and C5 carbons appear at distinct ppm values, confirming the ring's presence.[11] In 2-alkyl-5-phenyl-1,3,4-oxadiazoles, the oxadiazole carbons (C-2 and C-5) were observed at approximately 163 ppm and 167 ppm, respectively.[12]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The C=N and C-O-C stretching vibrations are characteristic of the oxazole ring.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula.[12][13]

Table 1: Representative Spectroscopic Data for a 2-Aryl-Oxazole Derivative (Data extracted for: N-(4-fluorophenyl)-2-[2-phenyl-4-(4-tolylsulfonyl)1,3-oxazol-5-yl]sulfanyl-acetamide)[11]

| Data Type | Signal (δ in ppm or description) | Assignment |

| ¹H NMR | 2.36 (s, 3H) | -CH₃ (tolyl group) |

| 4.22 (s, 2H) | -S-CH₂-C=O | |

| 6.85 – 8.00 (m, 15H) | Aromatic Protons (Phenyl, Tolyl, Fluorophenyl) | |

| 10.48 (s, 1H) | -NH (amide) | |

| ¹³C NMR | 21.0 | -CH₃ (tolyl group) |

| 36.7 | -S-C H₂-C=O | |

| 115.4 (d, J=22.3 Hz) | C-F aromatic carbons | |

| 124.9 - 145.0 | Aromatic & Oxazole Carbons | |

| 150.8, 160.9 | Oxazole Carbons (C5, C2) | |

| 165.5 | Amide Carbonyl (C=O) |

Single-Crystal X-ray Crystallography

While spectroscopic methods provide essential connectivity data, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure. It provides precise data on bond lengths, bond angles, dihedral angles, and intermolecular interactions in the solid state.[5] This level of detail is critical for understanding stereochemistry and molecular packing, which influences properties like solubility and stability.[5]

Table 2: Crystallographic Data for Representative Oxazole Derivatives

| Parameter | 2,5-Diphenyloxazole[14] | Oxazole Derivative 8d[15] |

| Bond Lengths (Å) | ||

| O1—C2 | 1.363 | 1.350 |

| C2—N3 | 1.303 | 1.292 |

| N3—C4 | 1.385 | 1.379 |

| C4—C5 | 1.357 | 1.347 |

| C5—O1 | 1.371 | 1.390 |

| **Bond Angles (°) ** | ||

| C5—O1—C2 | 105.7 | - |

| O1—C2—N3 | 115.1 | - |

| C2—N3—C4 | 109.1 | - |

| N3—C4—C5 | 114.7 | - |

| C4—C5—O1 | 105.4 | - |

The comparison of experimental crystallographic data with values derived from theoretical methods like Density Functional Theory (DFT) often shows exceptional agreement, reinforcing the reliability of X-ray crystallography for structural validation.[14]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the synthesis and analysis of novel compounds.

Microwave-Assisted Synthesis of 5-Phenyl Oxazole[9]

This protocol describes a [3+2] cycloaddition reaction.

-

Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv), and 10 mL of isopropanol.

-

Base Addition: Add potassium phosphate (K₃PO₄) (2.0 equiv) to the flask.

-

Microwave Irradiation: Place the flask in a microwave reactor fitted with a reflux condenser. Irradiate the mixture at 65°C and 350 W for 8 minutes with stirring (800 rpm).

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The product can often be purified by simple recrystallization without the need for column chromatography.

Protocol for Single-Crystal X-ray Crystallography[6]

This outlines the key stages for structural determination.

-

Crystal Growth: Grow single crystals of the purified 2-aryl-oxazole compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Selection and Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The crystal is rotated to collect a complete dataset of these reflections at a controlled temperature (often 100 K).

-

Structure Solution: Process the collected diffraction data. The electron density map of the crystal's unit cell is calculated from the reflection intensities, revealing the positions of the atoms.

-

Structure Refinement: Refine the initial atomic model against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best fit with the observed diffraction pattern, resulting in a final, high-resolution molecular structure.

Biological Significance and Signaling Pathways

Many 2-aryl-oxazole derivatives are investigated for their potential as anticancer agents.[11][16] Their mechanism of action can involve the inhibition of key signaling pathways that are often dysregulated in cancer cells, such as those involving protein kinases.[3] For example, a hypothetical 2-aryl-oxazole compound could act as a kinase inhibitor, blocking the phosphorylation cascade that leads to cell proliferation.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates how a 2-aryl-oxazole compound could inhibit a generic kinase signaling pathway, preventing the transcription of genes responsible for cell proliferation.

References

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alliedacademies.org [alliedacademies.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Chemical Versatility of the Oxazole Core: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing both oxygen and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in diverse non-covalent interactions have established it as a versatile core for the development of novel therapeutics across a wide range of diseases. This technical guide provides an in-depth exploration of the chemical space of substituted oxazoles, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), complete with detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

A Spectrum of Biological Activity: From Anti-infectives to Oncology

Substituted oxazoles exhibit a remarkable breadth of biological activities, a testament to the core's ability to be tailored for specific biological targets.[1][2] This has led to the development of numerous compounds with significant therapeutic potential in areas including oncology, infectious diseases, inflammation, and metabolic disorders.[1][3][4]

Anticancer Activity

Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action, including the inhibition of crucial cellular targets like STAT3, tubulin, and DNA topoisomerase.[1][5] Many of these compounds exhibit impressive potency, with IC50 values in the nanomolar range against a variety of cancer cell lines.[1][6]

Table 1: Anticancer Activity of Representative Oxazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |

| Diethyl [2-phenyl-5-(phenylsulfonyl)-1,3-oxazol-4-yl]phosphonate | Leukemia | < 0.01 | Not specified | [5] |

| 2-chloropyridine derivatives with 1,3,4-oxadiazole units | SGC-7901 (Gastric) | 1.61 - 2.56 | Not specified | [6] |

| Quinoline-1,3,4-oxadiazole conjugates | HepG2 (Liver) | 0.8 - 1.2 | Telomerase inhibition | [6] |

| 1,2,4- and 1,3,4-oxadiazole combination | MCF-7 (Breast) | 0.34 | EGFR inhibition | [6] |

Antimicrobial Activity

The oxazole scaffold is also a prominent feature in the development of new antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens, including clinically relevant strains.[7] The minimum inhibitory concentration (MIC) is a key measure of their potency.

Table 2: Antimicrobial Activity of Representative Oxazole Derivatives

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 1,3-Oxazole-based compounds | C. albicans | 14 | [7] |

| 1,3-Oxazole-based compounds | E. coli | 28.1 | [7] |

| 1,3-Oxazole-based compounds | S. epidermidis | 56.2 | [7] |

| 1,3,4-Oxadiazole derivatives | MRSA | 62 | [8] |

| Amine linked bis- and tris-heterocycles | S. aureus | Zone of inhibition: 21 mm | |

| Amine linked bis- and tris-heterocycles | K. pneumoniae | Zone of inhibition: 22 mm |

Key Synthetic Methodologies

The exploration of the oxazole chemical space has been greatly facilitated by the development of robust and versatile synthetic methods. Several named reactions have become cornerstones for the construction of the oxazole ring, each offering unique advantages in terms of substituent patterns and reaction conditions.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for the synthesis of 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10] This reaction is prized for its operational simplicity and the commercial availability of the key reagent.[10]

Detailed Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Phenyl Oxazole [11][12]

-

Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (0.125 g, 1.18 mmol, 1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (0.230 g, 1.18 mmol, 1.0 equiv), and 10 mL of isopropanol.

-

Base Addition: Add potassium phosphate (K₃PO₄) (0.505 g, 2.36 mmol, 2.0 equiv) to the reaction mixture.

-

Microwave Irradiation: Irradiate the reaction mixture in an open vessel under microwave irradiation at 65 °C and 350 W for 8 minutes.

-

Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure.

-

Extraction: Dilute the crude product with water (10 mL) and extract with ethyl acetate.

-

Purification: Wash the organic layer with water (5 mL) and brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclization and dehydration of α-acylamino ketones.[13][14] This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles.

Detailed Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis

Note: This is a generalized protocol, and specific conditions may vary based on the substrates.

-

Starting Material: The 2-acylamino-ketone starting material can be synthesized via the Dakin-West reaction.[14]

-

Cyclodehydration: The 2-acylamino-ketone is treated with a cyclodehydrating agent. Common reagents include sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[13][15]

-

Reaction Conditions: The reaction is typically heated to facilitate the intramolecular cyclization and subsequent dehydration to form the oxazole ring.

-

Workup and Purification: The reaction mixture is cooled and neutralized. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Modulating Cellular Signaling Pathways

The therapeutic effects of substituted oxazoles often stem from their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and optimization.

AMPK Signaling Pathway in Metabolic Regulation

Recent studies have highlighted the role of oxazole derivatives in activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[16][17] Activation of AMPK can have beneficial effects in metabolic disorders like obesity and type 2 diabetes.[18][19] A novel oxazole derivative, compound 19e, has been shown to inhibit adipogenesis through the activation of this pathway.[16][17]

References

- 1. benthamscience.com [benthamscience.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 14. Robinson–Gabriel synthesis - Wikiwand [wikiwand.com]

- 15. scribd.com [scribd.com]

- 16. Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Navigating the Initial In-Vitro Evaluation of 2-(4-Bromophenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial in-vitro testing of the novel compound 2-(4-Bromophenyl)oxazole. Drawing upon established methodologies and data from structurally related oxazole derivatives, this document outlines a proposed strategy for elucidating the compound's biological activity profile. The following sections detail potential experimental protocols, data presentation formats, and conceptual workflows to guide the preliminary assessment of this promising molecule.

Proposed In-Vitro Testing Strategy

Given the diverse biological activities reported for oxazole-containing compounds, a multi-faceted in-vitro testing approach is recommended for this compound. Initial screening should encompass assessments for anticancer, antimicrobial, and anti-inflammatory potential. The selection of these areas is informed by the observed efficacy of various derivatives of this compound in these therapeutic domains.

Quantitative Data Summary of Related Oxazole Derivatives

To establish a baseline for expected potency and to guide concentration ranges in initial assays, the following table summarizes the quantitative biological activity data available for derivatives of this compound.

| Compound/Derivative | Biological Activity | Assay | Target Organism/Cell Line | Efficacy Metric (IC50/MIC) |

| Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2) | Anticancer | Sulforhodamine B (SRB) Assay | MCF-7 (Human Breast Adenocarcinoma) | IC50: 10.5 µM[1] |

| Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2) | Antibacterial | Turbidimetric Method | Staphylococcus aureus | MIC: 16.1 µM[1] |

| Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2) | Antibacterial | Turbidimetric Method | Escherichia coli | MIC: 16.1 µM[1] |

| Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p4) | Antibacterial | Turbidimetric Method | Bacillus subtilis | MIC: 28.8 µM[1] |

| 5-(4-Bromophenyl)oxazol-2-amine | Antiprotozoal | Subculture Method | Giardia lamblia | IC50: 1.89 µM[1] |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (8c) | Anticancer (EGFR inhibitor) | EGFR Tyrosine Kinase Inhibition Assay | - | IC50: 0.14 µM[2][3] |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (12d) | Anticancer (EGFR inhibitor) | EGFR Tyrosine Kinase Inhibition Assay | - | IC50: 0.18 µM[2][3] |

| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-(4-hydroxy-benzylidene)-oxazol-5(4H)-one | Anti-inflammatory (COX-2 inhibitor) | - | - | IC50: 0.024 µM[4] |

| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-(4-N,N-dimethylaminobenzylidene)-oxazol-5(4H)-one | Anti-inflammatory (COX-2 inhibitor) | - | - | IC50: 0.019 µM[4] |

Detailed Experimental Protocols

Sulforhodamine B (SRB) Assay for Anticancer Activity

This colorimetric assay is utilized to determine cell density based on the measurement of cellular protein content, providing an indication of cytotoxicity.[1]

Procedure:

-

Cell Plating: Seed cells into a 96-well microtiter plate at a density of 5,000 to 40,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Introduce the test compound at various concentrations to the wells and incubate for an additional 48 hours.

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C to fix the cells.

-

Washing: Remove the TCA and wash the wells five times with tap water. Allow the plates to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

-

Destaining: Remove the SRB solution and wash the wells five times with 1% acetic acid. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm using a microplate reader.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[1]

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Workflows and Signaling Pathways

To visually represent the proposed research plan and potential mechanisms of action, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)oxazole

Disclaimer: Direct experimental data on the solubility and stability of 2-(4-Bromophenyl)oxazole is limited in publicly available literature. This guide has been compiled using established principles of medicinal chemistry, data from structurally analogous compounds, and validated analytical methodologies to provide a robust framework for researchers, scientists, and drug development professionals. The experimental protocols provided herein are intended as a starting point and should be adapted and validated for specific research needs.

Introduction

This compound is a heterocyclic compound featuring an oxazole ring substituted with a bromophenyl group. The oxazole moiety is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities. The presence of the bromophenyl group can significantly influence the molecule's physicochemical properties, such as solubility and stability, which are critical parameters in drug discovery and development. Understanding these characteristics is paramount for formulation design, pharmacokinetic profiling, and ensuring the overall quality and efficacy of potential drug candidates.

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, detailed experimental protocols for their evaluation, and potential degradation pathways.

Physicochemical Properties

| Property | Value | Source/Note |

| IUPAC Name | 2-(4-bromophenyl)-1,3-oxazole | --- |

| CAS Number | 176961-50-5 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents such as DMSO and DMF. | Based on general characteristics of similar heterocyclic compounds.[2] |

| Predicted Stability | The oxazole ring is susceptible to hydrolysis under acidic or basic conditions. The molecule may also be sensitive to oxidation and photodegradation. | Based on the known chemistry of oxazole derivatives.[3] |

Solubility Assessment

Accurate determination of a compound's solubility is crucial for its development as a therapeutic agent. The following section outlines a general protocol for assessing the solubility of this compound in various solvents.

This protocol describes a shake-flask method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Other buffers (e.g., citrate, acetate) for pH-solubility profile

-

Organic solvents (e.g., DMSO, ethanol, acetonitrile, polyethylene glycol 400)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV or LC-MS/MS)

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.

-

Calculate the solubility in each solvent.

Stability Studies

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and pathways.[4][5]

This protocol outlines the conditions for a forced degradation study of this compound in solution.[3][6]

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 24 hours).[3]

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 24 hours).[3]

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the mixture at room temperature for a specified period (e.g., up to 24 hours).[3]

-

Withdraw samples at various time points and dilute for analysis.

-

-

Thermal Degradation:

-

Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Withdraw samples at various time points and dilute for analysis.

-

-

Photostability:

-

Expose the stock solution to a light source according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample protected from light.

-

Withdraw samples from both the exposed and control solutions at various time points and dilute for analysis.

-

Analysis: Analyze all stressed samples using a validated stability-indicating analytical method, such as RP-HPLC with a PDA detector or LC-MS. The method should be able to separate the parent compound from all degradation products.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for stability studies of small molecules.

| Parameter | Recommended Condition |

| Instrumentation | HPLC or UHPLC system with a PDA or UV detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | To be determined by UV-Vis spectral analysis of this compound. |

| Injection Volume | 10-20 µL |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

Caption: Workflow for solubility and stability studies.

Caption: Potential degradation pathways for this compound.

Conclusion

While direct experimental data for this compound is sparse, this technical guide provides a comprehensive framework for its solubility and stability assessment based on the known properties of structurally related oxazole derivatives. The provided experimental protocols for solubility determination and forced degradation studies offer a solid starting point for researchers. The stability-indicating analytical methods outlined are crucial for obtaining reliable data. The predicted susceptibility of the oxazole ring to hydrolysis and oxidation underscores the importance of careful handling and storage, as well as the need for appropriate formulation strategies to ensure the compound's integrity. The successful application of these methodologies will be instrumental in advancing the research and development of this compound and other related compounds as potential therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]